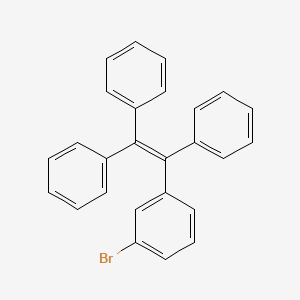
(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene is an organic compound with the molecular formula C26H19Br and a molecular weight of 411.33 g/mol It is characterized by the presence of a bromophenyl group attached to an ethene backbone, which is further connected to three benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene typically involves the condensation reaction of benzophenone and (3-bromophenyl)(phenyl)methanone in the presence of a reducing agent such as zinc powder and a catalyst like titanium tetrachloride[2][2]. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of (2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene involves its interaction with specific molecular targets and pathways. The bromophenyl group and ethene backbone play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: This compound has a similar structure but with the bromine atom positioned at the 4th position of the phenyl ring.
1-(4-Aminomethylphenyl)-1,1,2-triphenylethene: Another structurally related compound with an aminomethyl group instead of a bromine atom.
Uniqueness
(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene is unique due to the specific positioning of the bromine atom at the 3rd position of the phenyl ring, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its unique properties.
Propiedades
Número CAS |
1400890-62-1 |
|---|---|
Fórmula molecular |
C26H19Br |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
1-bromo-3-(1,2,2-triphenylethenyl)benzene |
InChI |
InChI=1S/C26H19Br/c27-24-18-10-17-23(19-24)26(22-15-8-3-9-16-22)25(20-11-4-1-5-12-20)21-13-6-2-7-14-21/h1-19H |
Clave InChI |
NBGYCGNBWNHVBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















